N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine
Description
N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine is a synthetic compound with a diverse range of applications in scientific research. The intricate chemical structure comprising a triazole ring, substituted with chlorine, fluorine, and a methylthio group, contributes to its multifaceted reactivity and functionality.
Properties
IUPAC Name |
(E)-1-(5-chloro-2-fluorophenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4S/c1-17-10-15-13-6-16(10)14-5-7-4-8(11)2-3-9(7)12/h2-6H,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENQFLNHKIARSR-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1N=CC2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine typically involves a sequence of steps:
Starting Materials: : The synthesis usually begins with 5-chloro-2-fluorobenzaldehyde, which is reacted with 3-(methylthio)-4H-1,2,4-triazol-4-amine.
Condensation Reaction: : The key step is a condensation reaction under mild acidic or basic conditions, forming the desired imine linkage.
Industrial Production Methods
Industrial-scale production may involve:
Optimized Reaction Conditions: : Employing catalysts to enhance reaction efficiency.
Purification Steps: : Utilizing crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the compound can undergo modifications at the methylthio group.
Reduction: : Certain reductive reagents might selectively reduce the imine linkage.
Substitution: : Halogen groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are frequently used.
Major Products Formed
The products vary based on the specific reaction:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology
Its functional groups allow it to act as a bioactive agent in biochemical assays.
Medicine
Investigated for its potential as an antimicrobial or antineoplastic agent due to its triazole moiety.
Industry
Employed in the development of novel polymer materials with specialized properties.
Mechanism of Action
N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzymes and proteins are often targeted by this compound, binding through the triazole ring and halogen groups.
Pathways Involved: : Modulation of enzymatic activities and interference in metabolic pathways.
Comparison with Similar Compounds
While N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine shares structural similarities with other triazole derivatives, its unique substitution pattern endows it with distinct properties:
Similar Compounds: : N-(phenylmethylene)-1,2,4-triazole, 3-methylthio-1,2,4-triazole, etc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
